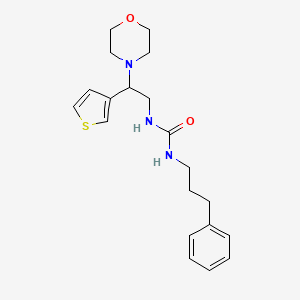

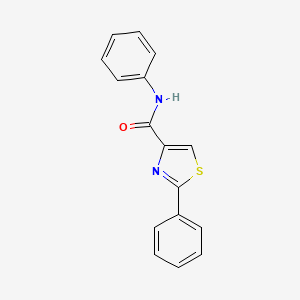

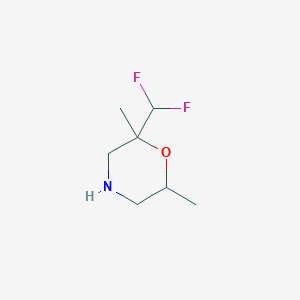

2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, also known as AG-1478, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key signaling protein involved in the regulation of cell growth and division.

Scientific Research Applications

Catalytic Synthesis of Indoles : A study by Wagaw et al. (1999) in the "Journal of the American Chemical Society" describes a palladium-catalyzed method for the preparation of N-aryl benzophenone hydrazones, which are converted to indoles via an in situ hydrolysis/Fischer cyclization protocol. This method provides a means for the preparation of a structurally diverse set of indoles from simple, commercially available precursors (Wagaw et al., 1999).

Antimicrobial Activities of Hydrazone Derivatives : Gündüzalp et al. (2014) in "Medicinal Chemistry Research" synthesized aromatic/heteroaromatic sulfonylhydrazone derivatives, including indole-3-carboxaldehyde methanesulfonylhydrazone, and evaluated their electrochemical behavior and antimicrobial activities. This study highlights the potential of hydrazone derivatives in antimicrobial applications (Gündüzalp et al., 2014).

Supramolecular Chemistry Applications : A review by Su and Aprahamian (2014) in "Chemical Society Reviews" discusses the extensive study and use of the hydrazone functional group in supramolecular chemistry. The review covers the utilization of hydrazones in molecular switches, metallo-assemblies, and sensors, highlighting the diversity and uniqueness of hydrazones in various applications (Su & Aprahamian, 2014).

Synthesis of Bi-heterocyclic Hydrazone Dyes : Qian et al. (2017) in "Dyes and Pigments" synthesized a series of bi-heterocyclic hydrazone dyes, observing visualized fabric discoloration on different fibers under varying pH values. This study suggests potential applications of hydrazone dyes in the textile industry (Qian et al., 2017).

Inhibitory Potential Against Glycation of Protein : Khan et al. (2011) in "Medicinal Chemistry" synthesized 2,4,6-trichlorophenyl hydrazones and evaluated their in vitro antiglycation potential. This study identified a novel series of antiglycation agents, highlighting the medical significance of hydrazone compounds (Khan et al., 2011).

properties

IUPAC Name |

(2-butan-2-ylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl3N3S/c1-3-10(2)25-18-16(12-6-4-5-7-15(12)22-18)23-24-17-13(20)8-11(19)9-14(17)21/h4-10,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFGVXASAZFKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2921007.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2921012.png)

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2921016.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2921022.png)